(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N3O7S3 and its molecular weight is 539.64. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" often undergo synthesis through complex organic reactions, involving multi-step procedures to incorporate various functional groups that may enhance their biological activity or physicochemical properties. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines has been documented, showcasing the methods to create complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities and Applications
Research often targets the identification of novel compounds with specific biological activities, such as inhibiting enzymes involved in disease processes or modulating receptor activities. For instance, compounds have been developed as aldose reductase inhibitors, indicating their potential in treating diabetic complications through the inhibition of a key enzyme in the polyol pathway, which is implicated in diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
properties
IUPAC Name |
methyl 2-[5,6-dimethoxy-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S3/c1-30-16-11-15-18(12-17(16)31-2)34-22(25(15)13-19(26)32-3)23-21(27)14-6-8-24(9-7-14)35(28,29)20-5-4-10-33-20/h4-5,10-12,14H,6-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRAIEPRVDPQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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